Monomer Conversion: N-Ethyl vs. N-Isopropyl
Under identical polymerization conditions (60°C, 48 h, 2,2′‑azobis(2‑amidinopropane) dihydrochloride initiator), N‑ethylallylamine hydrochloride (EAA·HCl) achieved a monomer conversion of 84.9%, while N‑isopropylallylamine hydrochloride (i‑PAA·HCl) reached 92.9% [1]. This 8 percentage‑point difference demonstrates that the steric bulk of the N‑alkyl group directly influences polymerization efficiency, with the ethyl substituent providing a distinct reactivity profile compared to branched analogs.
| Evidence Dimension | Monomer conversion (polymerization yield) |
|---|---|
| Target Compound Data | 84.9% conversion |
| Comparator Or Baseline | N‑Isopropylallylamine hydrochloride: 92.9% conversion |
| Quantified Difference | 8.0 percentage points lower for target compound |
| Conditions | 60°C, 48 h, 2,2′‑azobis(2‑amidinopropane) dihydrochloride initiator in aqueous solution |
Why This Matters
Users requiring a specific conversion yield for process optimization or copolymer composition control must select the exact N‑alkyl monomer, as substitution with a branched analog alters the polymerization outcome.
- [1] Harada, S. et al. U.S. Patent 4,644,042, Example 1 and Example 2. Justia Patents (1987). View Source
